molecular formula C4H10ClN3S B13508288 3-Aminoazetidine-1-carbothioamide hydrochloride

3-Aminoazetidine-1-carbothioamide hydrochloride

Cat. No.: B13508288
M. Wt: 167.66 g/mol
InChI Key: VFZKSHMCCJRECE-UHFFFAOYSA-N
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Description

3-Aminoazetidine-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C4H10ClN3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoazetidine-1-carbothioamide hydrochloride typically involves the reaction of 3-azetidinone with thioamide under specific conditions. One common method starts with Boc-protected 3-azetidinone, which undergoes a series of reactions including nucleophilic substitution and deprotection to yield the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminoazetidine-1-carbothioamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of 3-Aminoazetidine-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. For example, as a potential triple reuptake inhibitor, it may inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoazetidine-1-carbothioamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to act as a triple reuptake inhibitor sets it apart from other azetidine derivatives .

Properties

Molecular Formula

C4H10ClN3S

Molecular Weight

167.66 g/mol

IUPAC Name

3-aminoazetidine-1-carbothioamide;hydrochloride

InChI

InChI=1S/C4H9N3S.ClH/c5-3-1-7(2-3)4(6)8;/h3H,1-2,5H2,(H2,6,8);1H

InChI Key

VFZKSHMCCJRECE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=S)N)N.Cl

Origin of Product

United States

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